2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as 2-(4-substituted-1-piperazinyl)benzimidazoles, involves a multi-step chemical process. These compounds have been prepared and tested for their H1-antihistaminic activity, both in vitro and in vivo. The synthesis typically includes the introduction of a substituted piperazine moiety to the benzimidazole nucleus. For instance, compound 69, which is a potent antihistaminic agent, was synthesized by linking a single aromatic unit through a chain to a basic nitrogen atom .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity. The presence of a substituted piperazine ring and its linkage to the benzimidazole core is a common feature among these compounds. The oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus has been found to play a significant role in enhancing antihistaminic activity, particularly in vivo . The molecular docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs against the COX-2 enzyme have shown that the binding interactions are consistent with their anti-inflammatory activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include chloroacetylation followed by a reaction with substituted piperazines in the presence of a base. This results in the formation of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs. The cyclocondensation reactions, as seen in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, involve the use of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a catalyst in ethanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectrometry. These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds. The synthesized benzimidazole derivatives have shown significant biological activities, including antimicrobial properties. Compounds such as 5d, 5e, 5h, and 5m have demonstrated excellent antibacterial and antifungal activities, which are comparable to standard drugs .
Scientific Research Applications
Discovery and Clinical Applications
A clinical candidate, K-604, was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity over ACAT-2. This compound showed enhanced oral absorption and solubility, making it a promising candidate for treating diseases involving ACAT-1 overexpression, demonstrating the compound's potential in addressing cholesterol-related disorders (Shibuya et al., 2018).
Anticancer Activity
N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Among the synthesized compounds, one exhibited the highest activity against cervical and breast carcinoma cell lines, highlighting the compound's potential in cancer therapy (Boddu et al., 2018).
Anticholinesterase and Anti-inflammatory Activity
Some benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and investigated for their anticholinesterase properties. Certain compounds demonstrated inhibitory effects when compared with Donepezil, indicating potential for treatment of conditions like Alzheimer's disease (Mohsen et al., 2014). Additionally, novel compounds exhibited significant anti-inflammatory activity, suggesting applications in managing inflammation-related disorders (Ahmed et al., 2017).
Corrosion Inhibition
Benzimidazole derivatives have been studied for their corrosion inhibition properties on N80 steel in hydrochloric acid, demonstrating that such compounds can significantly inhibit corrosion, which is beneficial for industrial applications (Yadav et al., 2016).
properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c25-19(20-12-15-4-3-11-26-15)14-24-9-7-23(8-10-24)13-18-21-16-5-1-2-6-17(16)22-18/h1-2,5-6,15H,3-4,7-14H2,(H,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUFFQBYJZEHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
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